![molecular formula C21H21N3O B1224121 N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide](/img/structure/B1224121.png)
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide is an aromatic amide.
科学的研究の応用
Neuropharmacology
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide (PK 8165) exhibits properties as a partial agonist of benzodiazepine receptors. It's a competitive inhibitor at benzodiazepine binding sites and shows modulation by gamma-aminobutyric acid (GABA), indicating a shift between full agonists and antagonists. PK 8165 does not by itself modify cGMP levels in the cerebellum but can potentiate the lowering of cGMP levels by diazepam (Benavides et al., 1984).
Antitumor Applications
2-Phenylquinoline-8-carboxamides, related to N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, show potential as minimal DNA-intercalating antitumor agents. They exhibit solid tumor activity in vivo, with certain derivatives effecting cures in leukemia and solid tumor models (Atwell et al., 1989).
Imaging and Radioligand Applications
Quinoline-2-carboxamide derivatives, including N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, have been evaluated as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their utility for PBR imaging in vivo (Matarrese et al., 2001).
Uroselective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines, which may include derivatives of N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, have been identified as alpha 1-adrenoceptor antagonists. These compounds have potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).
特性
製品名 |
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC名 |
N-(4-piperidin-1-ylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25) |
InChIキー |
YJHVUWMPEWYYIX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
溶解性 |
0.2 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide](/img/structure/B1224039.png)
![(E)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B1224042.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1224043.png)
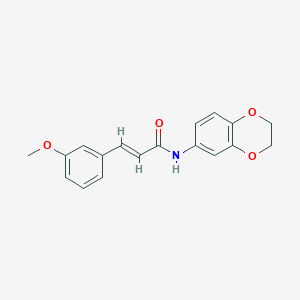
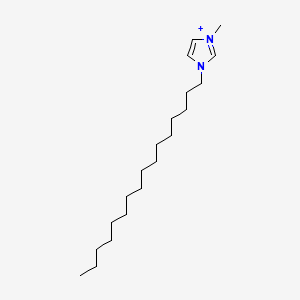
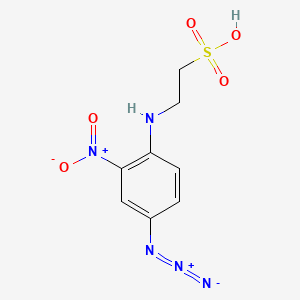
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
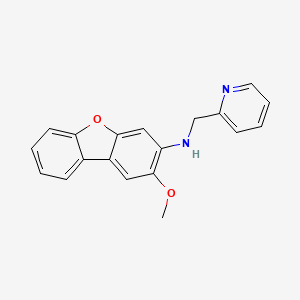
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)
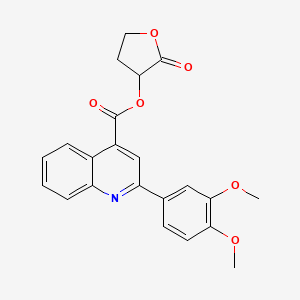
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)